2,6-Difluorobenzamide Pharmacophore Relevance: FtsZ Inhibition Activity Landscape
The 2,6-difluorobenzamide moiety is a validated pharmacophore for inhibitors of the bacterial cell division protein FtsZ. In the published SAR of 3-substituted 2,6-difluorobenzamide derivatives, the most potent compounds achieved MIC values of 0.25–1 µg/mL against B. subtilis and MIC <10 µg/mL against both methicillin-susceptible and methicillin-resistant S. aureus [1]. The methyl 3-(2,6-difluorobenzamido)-1-benzothiophene-2-carboxylate scaffold combines this validated pharmacophore with a benzo[b]thiophene ring that has independently been identified as conferring antibacterial activity via FtsZ pathway interference [2]. In contrast, non-fluorinated benzamide analogs or 2,6-dichlorobenzamide analogs lack the characteristic hydrogen-bonding and electrostatic profile of the 2,6-difluoro motif. No direct head-to-head MIC comparison between CAS 441290-56-8 and its des-fluoro or 2,6-dichloro analogs has been published.
| Evidence Dimension | Antibacterial activity (MIC) for optimal 2,6-difluorobenzamide FtsZ inhibitors |
|---|---|
| Target Compound Data | Not experimentally determined for CAS 441290-56-8 |
| Comparator Or Baseline | 3-chloroalkoxy derivative 7: MIC 0.25–1 µg/mL (B. subtilis); 3-alkyloxy derivative 17: MIC <1 µg/mL (B. subtilis and S. aureus); Non-fluorinated analogs: not directly compared |
| Quantified Difference | Cannot be calculated; class-level inference only |
| Conditions | In vitro broth microdilution assays against Gram-positive bacterial strains |
Why This Matters
The 2,6-difluorobenzamide motif is a key determinant of FtsZ-targeted antibacterial activity; substitution with non-fluorinated or 2,6-dichloro analogs risks complete loss of this pharmacophoric recognition [1].
- [1] Bi F, Guo L, Wang Y, Venter H, Semple SJ, Liu F, Ma S. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorg Med Chem Lett. 2017;27(4):958-962. View Source
- [2] Recherche de nouveaux agents anti-infectieux par conception d'inhibiteurs ciblant la protéine FtsZ de Staphylococcus aureus et la protéase majeure (MPro) de SARS-CoV-2 [PhD Thesis]. Université Claude Bernard Lyon 1; 2022. HAL Id: tel-04022881. View Source
